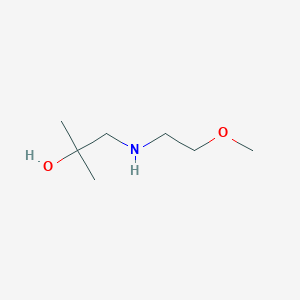

![molecular formula C21H19ClN2OS2 B2764073 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide CAS No. 922989-51-3](/img/structure/B2764073.png)

4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

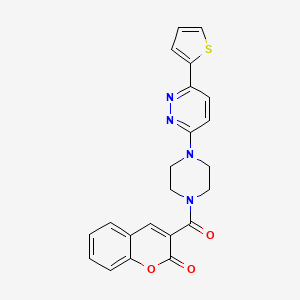

4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Compound X' and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Applications De Recherche Scientifique

Synthesis and Characterization

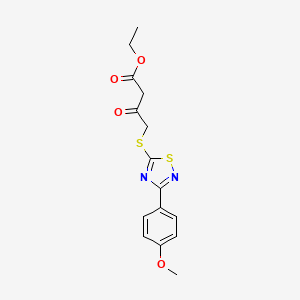

The synthesis of complex thiazole and thiadiazole derivatives often involves reactions such as Hantzsch and Schiff’s reaction, indicating a broad interest in these compounds for their versatile applications. For example, compounds with a similar structural motif to the requested chemical have been synthesized and characterized using various analytical techniques, demonstrating significant antimicrobial activities and potential as cytotoxic agents against cancer cells (N. Chidananda et al., 2014).

Antimicrobial Activity

Studies focusing on the antimicrobial evaluation of thiazole derivatives reveal that these compounds exhibit moderate to significant antibacterial and antifungal activities. For instance, 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives have shown notable antimicrobial effects against various bacterial and fungal strains, suggesting the potential utility of such compounds in developing new antimicrobial agents (Ammar Kubba et al., 2018).

Corrosion Inhibition

The application of thiazole derivatives as corrosion inhibitors for metals in acidic media has been explored, demonstrating their effectiveness in protecting materials from corrosion. Such studies not only highlight the chemical versatility of thiazole compounds but also their potential industrial applications (V. Saraswat & M. Yadav, 2020).

Potential Therapeutic Applications

Research into novel indole-based hybrid oxadiazole scaffolds incorporating thiazole derivatives has identified compounds with potent inhibitory effects against specific enzymes, suggesting their utility in drug design and therapeutic applications. Such compounds have been evaluated for their in vitro inhibitory potential, highlighting their relevance in developing treatments for various diseases (M. Nazir et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of the compound “4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide” are currently unknown. The compound contains a 4-chlorophenyl group and a dihydronaphtho[1,2-d]thiazol-2-yl group , which are common in many bioactive molecules.

Biochemical Pathways

Without specific experimental data, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds containing similar structural motifs have been found to exhibit versatile biological activities , suggesting that this compound might also interact with multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structural motifs have been found to exhibit antitumor , cytotoxic , and antiviral activities , suggesting that this compound might also have similar effects.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZNRFCARVPZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride](/img/structure/B2763990.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2763997.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2763998.png)

![(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2764001.png)

![3-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2764002.png)

![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)

![N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764007.png)

![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)